Cas no 857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid)

5,6-dibromo-1H-indole-3-carboxylic Acid 化学的及び物理的性質
名前と識別子
-
- 5,6-dibromo-1H-indole-3-carboxylic Acid
- D76361
- Z1270312122
- 3-Indolecarboxylic acid, 5,6-dibromo- (3CI)
- 5,6-Dibromo-1H-indole-3-carboxylic acid (ACI)
- CS-0103475
- CS-16786
- 857809-64-4
- Z147652442
- EN300-23187
- 5,6-dibromo-1H-indole-3-carboxylicAcid
- AKOS033222395
-
- MDL: MFCD08271830
- インチ: 1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
- InChIKey: ZUKDDHPPAUVCRA-UHFFFAOYSA-N
- ほほえんだ: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2)Br
計算された属性
- せいみつぶんしりょう: 318.86665g/mol
- どういたいしつりょう: 316.86870g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 249
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.1
- 疎水性パラメータ計算基準値(XlogP): 3
5,6-dibromo-1H-indole-3-carboxylic Acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-23187-1.0g |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95.0% | 1.0g |
$220.0 | 2025-02-20 | |
Chemenu | CM334138-1g |
5,6-Dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95%+ | 1g |
$370 | 2021-08-18 | |
Enamine | EN300-23187-0.25g |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95.0% | 0.25g |
$109.0 | 2025-02-20 | |
Chemenu | CM334138-250mg |
5,6-Dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95%+ | 250mg |
$115 | 2022-08-31 | |
Enamine | EN300-23187-0.05g |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95.0% | 0.05g |
$51.0 | 2025-02-20 | |
Enamine | EN300-23187-5g |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95% | 5g |
$645.0 | 2023-09-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174115-250mg |
5,6-Dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95% | 250mg |
¥462.00 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1174115-5g |
5,6-Dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | 95% | 5g |
¥6696.00 | 2024-07-28 | |
A2B Chem LLC | AV32162-100mg |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | >98% | 100mg |
$98.00 | 2024-04-19 | |
1PlusChem | 1P019PSY-250mg |
5,6-dibromo-1H-indole-3-carboxylic acid |
857809-64-4 | >98% | 250mg |
$105.00 | 2025-03-03 |
5,6-dibromo-1H-indole-3-carboxylic Acid 合成方法
ごうせいかいろ 1
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 5 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
ごうせいかいろ 2
2.1 Reagents: Sodium hydroxide Solvents: Methanol , Water ; 2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 3
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2
ごうせいかいろ 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
5,6-dibromo-1H-indole-3-carboxylic Acid Raw materials
5,6-dibromo-1H-indole-3-carboxylic Acid Preparation Products
5,6-dibromo-1H-indole-3-carboxylic Acid 関連文献
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Éva A. Enyedy,Maria Novak Dalton Trans., 2013,42, 6193-6202
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
5,6-dibromo-1H-indole-3-carboxylic Acidに関する追加情報
Introduction to 5,6-dibromo-1H-indole-3-carboxylic Acid (CAS No. 857809-64-4)
5,6-dibromo-1H-indole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 857809-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic aromatic acid features a brominated indole core, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural attributes have positioned it as a key building block in the development of novel therapeutic agents.
The molecular structure of 5,6-dibromo-1H-indole-3-carboxylic acid consists of an indole ring system substituted with two bromine atoms at the 5- and 6-positions, along with a carboxylic acid functional group at the 3-position. This configuration imparts distinct electronic and steric properties, which are highly advantageous for medicinal chemistry applications. The presence of bromine atoms enhances the compound's reactivity, facilitating further functionalization and derivatization to create more complex pharmacophores.
In recent years, 5,6-dibromo-1H-indole-3-carboxylic acid has been extensively explored in academic and industrial research due to its potential applications in drug discovery. One of the most compelling areas of interest is its role as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and signal transduction.
Recent advancements in computational chemistry have further highlighted the significance of 5,6-dibromo-1H-indole-3-carboxylic acid. Molecular docking simulations have revealed that derivatives of this compound exhibit promising binding affinities to proteins associated with inflammatory diseases and neurological disorders. These findings have spurred innovative synthetic strategies aimed at optimizing its pharmacological properties.
The pharmaceutical industry has also shown considerable interest in 5,6-dibromo-1H-indole-3-carboxylic acid for its potential as a scaffold in antiviral and antibacterial drug development. Researchers have reported the successful incorporation of this compound into novel molecules that disrupt viral replication mechanisms and bacterial biofilm formation. Such developments underscore its versatility as a chemical entity capable of addressing multiple therapeutic challenges.
From a synthetic chemistry perspective, 5,6-dibromo-1H-indole-3-carboxylic acid serves as a versatile intermediate for constructing more complex indole derivatives. The bromine substituents provide convenient handles for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at specific positions on the indole core. This flexibility has been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.
The biocidal activity of compounds derived from 5,6-dibromo-1H-indole-3-carboxylic acid has also been a subject of intense investigation. Preliminary studies suggest that certain derivatives exhibit potent antimicrobial properties without inducing resistance mechanisms commonly observed with conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health threat.
Another area where 5,6-dibromo-1H-indole-3-carboxylic acid has made notable contributions is in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to the development of novel luminescent probes for cellular imaging applications. These probes are critical tools for understanding dynamic biological processes at the molecular level.
The environmental impact of using 5,6-dibromo-1H-indole-3-carboxylic acid as an intermediate has also been carefully evaluated. Researchers have implemented green chemistry principles to minimize waste and improve atom economy during its synthesis. Such efforts align with broader industry initiatives aimed at sustainable pharmaceutical production.
In conclusion, 5,6-dibromo-1H-indole-3-carboxylic acid (CAS No. 857809-64-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its structural features make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics, while its synthetic versatility ensures continued relevance in both academic and industrial research settings.
857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid) 関連製品
- 20804-38-0(2,4-Dimethyl-5-mercaptophenol)
- 898420-75-2(2,4,6-trimethyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)
- 1481809-85-1(3-(1-ethyl-1H-1,2,4-triazol-5-yl)propanenitrile)
- 53145-38-3(1-chloro-3-fluoro-2-methoxybenzene)
- 878025-51-5(2-(aminomethyl)-3H-benzimidazole-5-carbonitrile)
- 2248379-55-5(Tert-butyl 3-aminothieno[2,3-b]pyridine-2-carboxylate)
- 1105213-74-8(N-[(2-fluorophenyl)methyl]-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
- 1804841-08-4(Methyl 2-(bromomethyl)-5-iodo-4-(trifluoromethoxy)pyridine-3-acetate)
- 1804428-14-5(2-(Difluoromethyl)-5-fluoro-3-methylpyridine-4-carbonyl chloride)
- 2227866-45-5((1R)-3-amino-1-(6-methylpyridin-3-yl)propan-1-ol)




